molecular formula C10H12N4 B062056 N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine CAS No. 161035-86-5

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine

Cat. No.: B062056
CAS No.: 161035-86-5
M. Wt: 188.23 g/mol
InChI Key: CMHGNEREIZEIJW-UHFFFAOYSA-N
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Description

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine: is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of an imine group and a benzimidazole core, has garnered interest for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone. One common method includes:

    Starting Materials: 2-aminobenzimidazole and acetone.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the condensation reaction.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine can participate in nucleophilic substitution reactions, especially at the imine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Conversion to secondary amines.

    Substitution: Formation of N-alkylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, derivatives of benzimidazole are known for their therapeutic potential. This compound is explored for its potential use in treating infections and as a scaffold for designing new drugs.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt essential biological processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzimidazole: The parent compound, lacking the imine group.

    N-(propan-2-ylideneamino)-1H-indole-7-carboxamide: Another imine derivative with a different core structure.

    N-(propan-2-ylideneamino)methanamine: A simpler imine compound with a different backbone.

Uniqueness

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine is unique due to its specific structure, combining the benzimidazole core with an imine group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7(2)13-14-10-11-8-5-3-4-6-9(8)12-10/h3-6H,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHGNEREIZEIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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